

Part 1: Executive Summary & Molecular Architecture

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Compound of Interest

Compound Name: 2-Ethyl-m-xylene

CAS No.: 2870-04-4

Cat. No.: B044303

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2-Ethyl-m-xylene (2-Ethyl-1,3-dimethylbenzene) represents a distinct structural anomaly within the

aromatic isomer family.[1] Unlike its thermodynamically favored counterparts (e.g., 4-ethyl-m-xylene), this molecule features a 1,2,3-trisubstitution pattern.[1] This arrangement forces the ethyl group into a sterically crowded "pocket" between two methyl groups, creating a rigid hydrophobic scaffold.[1]

For drug development professionals, this steric congestion is not merely a physical property but a functional tool.[1] It serves as a metabolic blocker, preventing enzymatic oxidation at the typically vulnerable ortho-positions, and acts as a conformational lock in ligand-receptor binding studies.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Value	Technical Note
Chemical Formula		Isomeric with durene and diethylbenzenes.[1]
Molecular Weight	134.22 g/mol	Exact Mass: 134.1096 (Useful for HRMS).[1][2]
CAS Registry	2870-04-4	Key identifier for regulatory compliance.[1][3]
Boiling Point	~190°C	High BP requires vacuum distillation for efficient separation.[1]
Density	0.886 g/mL	Slightly denser than pure m-xylene due to packing efficiency.[1]
LogP (Predicted)	-3.8 - 4.2	High lipophilicity; crosses blood-brain barrier (BBB) readily.[1]

Part 2: Synthesis & Isolation Methodologies

The Regioselectivity Challenge: Direct Friedel-Crafts alkylation of m-xylene with ethyl bromide typically yields the 4-ethyl isomer (>85%) due to steric hindrance at the 2-position.[1] The 2-ethyl isomer is the "contrathermodynamic" product.[1] Therefore, obtaining high-purity **2-ethyl-m-xylene** requires a directed synthetic strategy rather than simple alkylation.[1]

Protocol A: Directed Lithiation (High Purity / Lab Scale)

Rationale: This method guarantees regioselectivity by utilizing the inherent acidity of the ring protons or halogen-metal exchange, bypassing the steric thermodynamic trap.

- Precursor Selection: Start with 2-Bromo-m-xylene.[1] The bromine atom occupies the sterically crowded 2-position, acting as a placeholder.[1]
- Lithiation:

- Reagent: n-Butyllithium (n-BuLi), 1.1 eq.[1]
- Solvent: Anhydrous THF.[1]
- Temp: -78°C (Critical to prevent benzylic deprotonation).[1]
- Mechanism:[4][5] Lithium-Halogen exchange generates the 2,6-dimethylphenyllithium intermediate.[1]
- Alkylation:
 - Reagent: Ethyl Iodide (EtI), 1.2 eq.[1]
 - Addition: Slow dropwise addition to maintain low temperature.[1]
- Quench & Workup:
 - Quench with saturated
[1] Extract with diethyl ether.[1]
 - Purification: Fractional distillation is usually sufficient as the main impurity is unreacted starting material, not isomers.[1]

Protocol B: Industrial Isolation (Zeolitic Separation)

Rationale: When dealing with petrochemical reformat streams, separation is based on molecular sieving.[1]

- Adsorbent: ZSM-5 or specialized Metal-Organic Frameworks (MOFs) like Co₂(dobdc).[1]
- Mechanism: The 2-ethyl isomer has a slightly different kinetic diameter compared to the 4-ethyl isomer.[1] The "sieving" effect allows for the enrichment of the sterically bulkier 2-ethyl variant in the retentate while linear isomers diffuse faster.

Part 3: Analytical Characterization Standards

Trustworthiness in data depends on rigorous characterization.[1] The following spectral signatures confirm the identity of **2-Ethyl-m-xylene**.

Nuclear Magnetic Resonance (¹H-NMR)

The symmetry of the molecule is its fingerprint.[1]

- Aromatic Region: A distinct pattern due to the symmetry (approximate).[1] The protons at positions 4 and 6 are equivalent, and position 5 is unique.[1]
 - ~7.0 ppm (Multiplet/Triplet for H-5).[1]
 - ~6.9 ppm (Doublet for H-4, H-6).[1]
- Aliphatic Region:
 - Ethyl Group: A quartet (~2.6 ppm) and a triplet (~1.2 ppm).[1] Note: The quartet is often chemically shifted downfield compared to 4-ethyl isomers due to orthogonality to the ring caused by steric crowding.
 - Methyl Groups: A strong singlet (~2.3 ppm) integrating for 6 protons.[1]

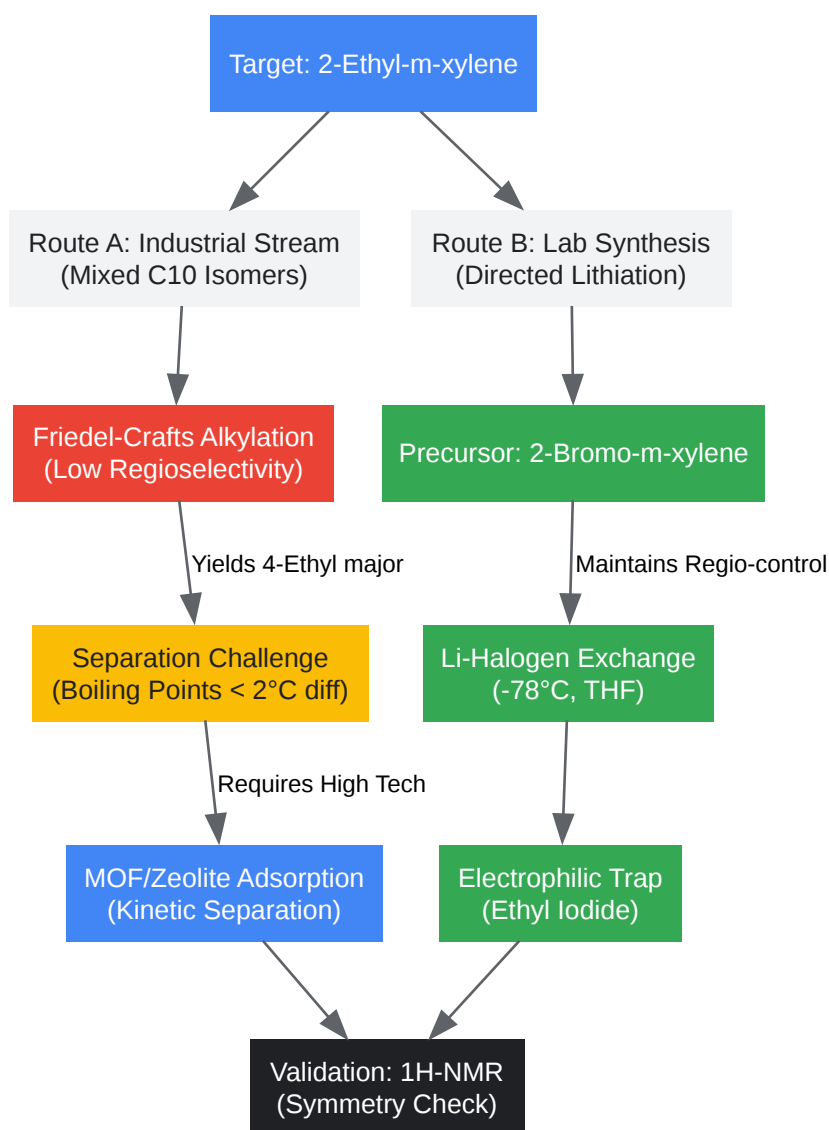
GC-MS Fragmentation Logic

- Molecular Ion (m/z 134 (Prominent)).[1]
- Base Peak: m/z 119 (Loss of Methyl).[1]
 - Mechanistic Insight: Loss of a methyl group leads to a stable tropylium-like cation.[1]
- Secondary Peak: m/z 105 (Loss of Ethyl).[1]

- differentiation: The ratio of m/z 119 to 105 can distinguish it from diethylbenzene isomers (where ethyl loss is more favored).[1]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for synthesizing and verifying **2-Ethyl-m-xylene**, highlighting the divergence between industrial and research pathways.



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Figure 1: Strategic workflow for the synthesis and isolation of **2-Ethyl-m-xylene**, contrasting the thermodynamic limitations of industrial alkylation with the kinetic control of laboratory lithiation.

Part 5: Applications in Drug Discovery

1. Steric "Buttressing" in Scaffold Design In medicinal chemistry, the "Magic Methyl" effect is well known, but the 2-ethyl-1,3-dimethyl motif offers a more aggressive steric block.[1]

- Conformational Locking: The ethyl group cannot rotate freely past the flanking methyls.[1] This restricts the molecule to a conformation where the ethyl group is nearly perpendicular to the aromatic ring.[1]
- Application: This can be used to lock a pharmacophore in a bioactive conformation, increasing potency by reducing the entropic penalty of binding.[1]

2. Metabolic Stability Probe The 2-position of m-xylene is a common site for metabolic attack (hydroxylation) by Cytochrome P450 enzymes.[1]

- Strategy: By occupying this position with an ethyl group, researchers block this metabolic soft spot.[1] Furthermore, the steric bulk protects the benzylic carbons of the neighboring methyl groups from oxidation, potentially extending the half-life () of the drug candidate.[1]

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